molecular formula C27H21N3O5 B2955982 8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 903310-11-2

8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2955982
CAS No.: 903310-11-2
M. Wt: 467.481
InChI Key: DQRGGAPTZJIZOG-UHFFFAOYSA-N
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Description

8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C27H21N3O5 and its molecular weight is 467.481. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic synthesis techniques. Starting materials might include substituted anilines, quinazolines, and chromene derivatives. Key steps could involve Friedel-Crafts acylation, nucleophilic aromatic substitution, and amidation reactions. Reaction conditions often require controlled temperatures, solvents such as dichloromethane or toluene, and catalysts like Lewis acids.

  • Industrial Production Methods: In industrial settings, the production may leverage continuous flow chemistry or automated synthesizers to ensure higher yield and purity. Large-scale reactions are carried out in reactors with precise temperature and pressure control, using catalysts and reagents optimized for scalability and efficiency.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.

    • Reduction: Reduction can lead to the hydrogenation of the double bonds in the chromene ring or the quinazoline moiety.

    • Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

  • Common Reagents and Conditions:

    • Oxidation: Reagents like m-chloroperbenzoic acid or hydrogen peroxide under mild conditions.

    • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).

    • Substitution: Halogens like bromine or chlorine under Friedel-Crafts conditions or bases like sodium hydride for nucleophilic aromatic substitution.

  • Major Products:

    • Oxidation Products: Formation of quinazoline N-oxide derivatives.

    • Reduction Products: Saturated chromene derivatives.

    • Substitution Products: Halo-substituted aromatics or derivatives with varied functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block for synthesizing other complex organic molecules and pharmaceuticals.

  • Biology: Its derivatives may act as enzyme inhibitors or receptor modulators in biochemical assays.

  • Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

  • Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action: The mechanism by which the compound exerts its effects depends on its interaction with biological targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. Pathways involved could include signal transduction cascades or metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

  • Chromene Derivatives: Flavonoids like quercetin or coumarins such as umbelliferone.

  • Quinazoline Derivatives: Gefitinib, an epidermal growth factor receptor inhibitor, and other heterocyclic compounds with therapeutic applications.

Properties

IUPAC Name

8-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5/c1-3-34-23-13-6-8-17-14-21(27(33)35-24(17)23)25(31)29-18-9-7-10-19(15-18)30-16(2)28-22-12-5-4-11-20(22)26(30)32/h4-15H,3H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRGGAPTZJIZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)N4C(=NC5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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